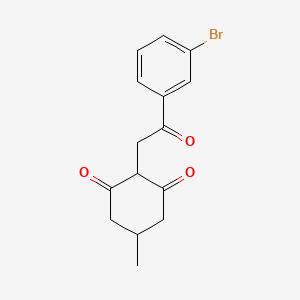

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, also known as 3-bromo-2-oxo-2-(5-methylcyclohexyl)acetaldehyde, is a cyclic ketone that is found in a variety of natural compounds. It has been studied for its potential uses in a variety of scientific research applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Oxidative Derivatives : Research on ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide explores the oxidative derivatives, indicating a pathway to 2,3-dione derivatives, showcasing the compound's role in synthetic chemistry (Sato et al., 1977).

- Chemosensor Development : A study on the synthesis of intramolecular charge transfer (ICT) chromophores as chemosensors for Co2+ demonstrates the application in environmental and biological sensing (Subhasri & Anbuselvan, 2014).

- Cyclocondensation Reactions : The synthesis of various cyclohexane derivatives through cyclocondensation reactions provides insights into the versatility of such compounds in organic synthesis (Narayanan et al., 1971).

Organic Synthesis and Catalysis

- Selective Iodination : A study on 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione as an electrophilic iodinating agent showcases its use in selective synthesis of α-iodoketones from allylic alcohols, highlighting its utility in organic synthesis (Martinez-Erro et al., 2017).

- Cyclization Catalysis : The palladium-catalyzed three-component cyclization for producing 2-anilinohydroisoindoline-1,3-diones from 2-bromocyclohex-1-enecarboxylic acids illustrates the compound's potential in catalysis and organic synthesis (Yoon & Cho, 2015).

Molecular Structure and Theoretical Studies

- Structural Analysis and Theoretical Investigations : Comprehensive structural and theoretical investigations on derivatives provide insights into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Silva et al., 2018).

Biocatalysis and Green Chemistry

- Biocatalytic Synthesis : The use of baker's yeast for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives showcases the potential of green chemistry approaches in the synthesis of complex molecules from simpler precursors (Astarian et al., 2019).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds typically target enzymes or proteins essential for the survival and proliferation of the pathogens.

Mode of Action

Bromophenols, which are structurally similar, are known to interact with their targets through hydroxyl groups and bromine atoms bonded to a benzene ring . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

For instance, bromophenols have been associated with the production of reactive oxygen species (ROS), which can lead to cellular damage .

Result of Action

Similar compounds have been associated with a range of biological and pharmacological activities, including antifungal, antiparasitic, anti-inflammatory, and antitumor activities .

Propriétés

IUPAC Name |

2-[2-(3-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-9-5-14(18)12(15(19)6-9)8-13(17)10-3-2-4-11(16)7-10/h2-4,7,9,12H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLKSUSSPFTTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)